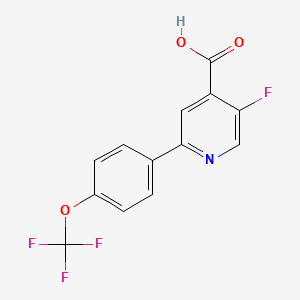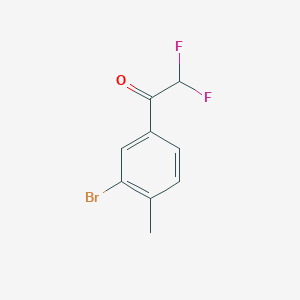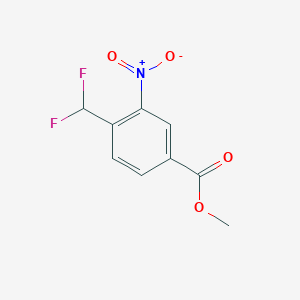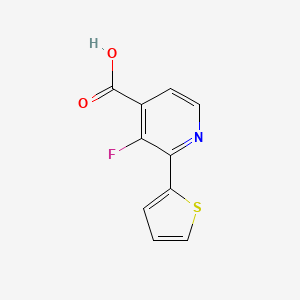![molecular formula C8H7FN2O B12066950 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde is a chemical compound with the molecular formula C8H7FN2O It is characterized by the presence of a fluorophenyl group attached to a hydrazinylidene moiety, which is further connected to an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde. One common method is the condensation reaction between 4-fluorophenylhydrazine and acetaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted products .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid
- 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]propanedioyl dichloride
- (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one
Uniqueness
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde is unique due to its specific structural features, including the presence of both a fluorophenyl group and a hydrazinylidene moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the acetaldehyde group allows for unique condensation reactions that are not possible with other related compounds .
Eigenschaften
Molekularformel |
C8H7FN2O |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
(2E)-2-[(4-fluorophenyl)hydrazinylidene]acetaldehyde |
InChI |
InChI=1S/C8H7FN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H/b10-5+ |
InChI-Schlüssel |
VTTWLUICORCDCK-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N/N=C/C=O)F |
Kanonische SMILES |
C1=CC(=CC=C1NN=CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)





![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)



